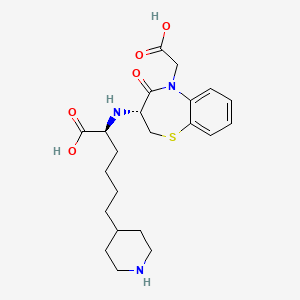

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CV 5975 est un inhibiteur de l'enzyme de conversion de l'angiotensine non sulfhydrylique qui a été étudié pour une utilisation dans l'hypertension et l'insuffisance cardiaque . Il s'agit d'un médicament à petite molécule de formule moléculaire C22H31N3O5S et d'un poids moléculaire de 449,56 g/mol . Ce composé a montré des résultats prometteurs dans les études précliniques pour ses effets antihypertenseurs puissants et durables .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CV 5975 implique un processus chimioenzymatique. L'intermédiaire clé, l'®‐6-(1-benzyloxycarbonyl-4-pipéridyl)-2-hydroxyhexanoate d'éthyle, est préparé par résolution cinétique du racémique α-hydroxyester en utilisant une lipase et par réduction asymétrique de l'α-oxoester avec de la levure de boulanger . L'alcool optiquement actif est ensuite converti en son mésylate, qui subit une réaction SN2 avec le dérivé aminobenzothiazépine, suivie d'une déprotection pour donner du CV 5975 .

Méthodes de production industrielle

Les méthodes de production industrielle du CV 5975 ne sont pas largement documentées. La voie de synthèse chimioenzymatique décrite ci-dessus peut être mise à l'échelle pour la production industrielle, en veillant à ce que l'intermédiaire optiquement actif soit obtenu avec un excès énantiomérique élevé .

Analyse Des Réactions Chimiques

Types de réactions

Le CV 5975 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'intermédiaire mésylate subit une réaction SN2 avec le dérivé aminobenzothiazépine.

Réactions de réduction : L'α-oxoester est réduit asymétriquement à l'aide de levure de boulanger.

Réactifs et conditions courants

Lipase : Utilisée pour la résolution cinétique du racémique α-hydroxyester.

Levure de boulanger : Utilisée pour la réduction asymétrique de l'α-oxoester.

Formation de mésylate : Conversion de l'alcool optiquement actif en son mésylate.

Conditions de réaction SN2 : Réaction du mésylate avec le dérivé aminobenzothiazépine.

Produits principaux

Le produit principal formé à partir de ces réactions est le CV 5975, avec un excès énantiomérique et une pureté élevés .

Applications de la recherche scientifique

Le CV 5975 a été principalement étudié pour son potentiel dans le traitement des maladies cardiovasculaires, en particulier l'hypertension et l'insuffisance cardiaque . Ses effets antihypertenseurs puissants et durables en font un candidat prometteur pour un développement ultérieur . De plus, le CV 5975 a été étudié pour sa capacité à inhiber l'activité de l'enzyme de conversion de l'angiotensine dans divers tissus, y compris l'aorte, le rein et le cerveau .

Mécanisme d'action

Le CV 5975 exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle . En inhibant cette enzyme, le CV 5975 réduit la production d'angiotensine II, un puissant vasoconstricteur, conduisant à une vasodilatation et à une diminution subséquente de la pression artérielle . L'action antihypertensive du composé est également en partie médiée par des mécanismes inconnus .

Applications De Recherche Scientifique

Antihypertensive Activity

CV-5975 has demonstrated significant antihypertensive effects in several animal models. Research indicates that it exerts a dose-dependent reduction in blood pressure in spontaneously hypertensive rats and other hypertensive models. Notably:

- Potency : CV-5975 has been shown to be more potent than enalapril, another well-known ACE inhibitor.

- Duration : The antihypertensive effect of CV-5975 is sustained over time, with studies indicating a longer duration of action compared to traditional ACE inhibitors .

Combination Therapy

Research has also explored the efficacy of CV-5975 in combination with other antihypertensive agents, such as hydrochlorothiazide. This combination has shown enhanced blood pressure-lowering effects compared to either drug alone .

Study 1: Efficacy in Hypertensive Models

In a series of experiments involving normotensive and hypertensive rats, various doses of CV-5975 (ranging from 1 to 10 mg/kg) were administered orally. The results indicated:

| Model Type | Dose (mg/kg) | Blood Pressure Reduction (mmHg) | Comparison with Enalapril |

|---|---|---|---|

| Spontaneously Hypertensive | 10 | Significant | More potent |

| 2-Kidney, 1 Clip Hypertensive | 10 | Marked | More marked |

| Normotensive Rats | 10 | Reduced | Not effective |

This study highlights the compound's effectiveness across different hypertensive models and its superiority over enalapril in certain contexts .

Study 2: Long-Term Administration Effects

A long-term study assessed the effects of repeated administration of CV-5975 on blood pressure control in hypertensive dogs. Results showed that:

- Continuous treatment led to consistent blood pressure control.

- The compound maintained its efficacy over extended periods without significant side effects.

These findings suggest that CV-5975 could be a viable option for chronic management of hypertension .

Structure-Activity Relationship

The structure of CV-5975 plays a crucial role in its biological activity. The piperidyl group at the amino position significantly contributes to its ACE inhibitory activity. Structure-activity relationship studies indicate that modifications in the carbon chain length attached to the piperidyl moiety can alter the potency and duration of action .

Mécanisme D'action

CV 5975 exerts its effects by inhibiting the activity of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure . By inhibiting this enzyme, CV 5975 reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure . The compound’s antihypertensive action is also partly mediated by unknown mechanisms .

Comparaison Avec Des Composés Similaires

Le CV 5975 est comparé à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine comme l'énalapril. Bien que les deux composés inhibent la même enzyme, le CV 5975 a montré des effets antihypertenseurs plus puissants et plus durables dans les études précliniques . Des composés similaires comprennent :

Énalapril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine utilisé pour traiter l'hypertension.

Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine couramment utilisé pour l'hypertension et l'insuffisance cardiaque.

La particularité du CV 5975 réside dans sa structure non sulfhydrylique et ses effets antihypertenseurs puissants et durables .

Activité Biologique

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, commonly referred to as CV-5975, is a compound that has garnered significant attention due to its potent biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article synthesizes available research on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

CV-5975 belongs to the class of 1,5-benzothiazepine derivatives. Its chemical structure is characterized by a piperidyl moiety and a carboxylic acid functional group which are critical for its biological activity. The molecular formula is C22H31N3O5S, with a molecular weight of 449.6 g/mol .

CV-5975 primarily functions as an ACE inhibitor. ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE, CV-5975 effectively lowers blood pressure and exhibits antihypertensive properties. Studies have shown that CV-5975 demonstrates a longer duration of action compared to traditional ACE inhibitors like enalapril .

Antihypertensive Activity

Research indicates that CV-5975 exhibits significant antihypertensive effects in various animal models. In spontaneously hypertensive rats, it has been shown to produce a dose-dependent reduction in blood pressure that is more sustained than that of enalapril . The compound's efficacy was enhanced when administered repeatedly or in combination with hydrochlorothiazide.

Structure-Activity Relationship (SAR)

The presence of the piperidyl group at the 3-position has been identified as a key determinant for the compound's ACE inhibitory activity. Variations in the carbon chain length of the 1-carboxy-omega-(4-piperidyl)alkyl group further influence the potency and duration of action .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzothiazepine derivatives. While specific data on CV-5975's antimicrobial activity is limited, related compounds have shown effectiveness against various pathogens including Candida albicans and Escherichia coli .

Anti-inflammatory and Anticancer Activities

Emerging evidence suggests that benzothiazepine derivatives may also possess anti-inflammatory and anticancer properties. For instance, some analogs have demonstrated cytotoxic effects against human cancer cell lines . The anti-inflammatory potential could be attributed to their ability to inhibit certain inflammatory pathways, although specific studies on CV-5975 are needed to confirm these effects.

Preclinical Studies

A series of preclinical studies have validated the antihypertensive efficacy of CV-5975. In one study involving normotensive and hypertensive rat models, CV-5975 was administered at varying doses (1 to 10 mg/kg). Results indicated a marked reduction in blood pressure with sustained effects over time .

Comparative Studies

Comparative studies with other ACE inhibitors revealed that CV-5975 not only inhibits ACE but may also engage additional mechanisms contributing to its antihypertensive effects. This multifaceted action could provide therapeutic advantages over existing medications .

Propriétés

Numéro CAS |

100277-62-1 |

|---|---|

Formule moléculaire |

C22H31N3O5S |

Poids moléculaire |

449.6 g/mol |

Nom IUPAC |

(2S)-2-[[(3R)-5-(carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid |

InChI |

InChI=1S/C22H31N3O5S/c26-20(27)13-25-18-7-3-4-8-19(18)31-14-17(21(25)28)24-16(22(29)30)6-2-1-5-15-9-11-23-12-10-15/h3-4,7-8,15-17,23-24H,1-2,5-6,9-14H2,(H,26,27)(H,29,30)/t16-,17-/m0/s1 |

Clé InChI |

VGLXNWGVKZBOQS-IRXDYDNUSA-N |

SMILES |

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES isomérique |

C1CNCCC1CCCC[C@@H](C(=O)O)N[C@H]2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES canonique |

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

Synonymes |

3-(1-carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid CV 5975 CV 5975, (R*,S*)-(+-)-isomer CV 5975, (R-(R*,R*))-isomer CV 5975, (S-(R*,R*))-isomer CV-5975 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.